1,3-Bis(tribromophenoxy)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Bis(tribromophenoxy)propan-2-ol: is a brominated flame retardant compound with the molecular formula C15H10Br6O3 and a molecular weight of 717.6621 g/mol . This compound is known for its high bromine content, which contributes to its effectiveness in reducing flammability in various materials.

準備方法

Synthetic Routes and Reaction Conditions

1,3-Bis(tribromophenoxy)propan-2-ol can be synthesized through the reaction of tribromophenol with epichlorohydrin under basic conditions. The reaction typically involves the following steps:

Formation of the intermediate: Tribromophenol reacts with epichlorohydrin in the presence of a base such as sodium hydroxide to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactant Preparation: Tribromophenol and epichlorohydrin are prepared in large quantities.

Reaction Vessel: The reactants are introduced into a reaction vessel with a base catalyst.

Purification: The product is purified through crystallization or distillation to obtain high-purity this compound.

化学反応の分析

Types of Reactions

1,3-Bis(tribromophenoxy)propan-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dimethylformamide (DMF) and temperatures ranging from 50-100°C.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.

Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.

科学的研究の応用

Flame Retardancy

1,3-Bis(tribromophenoxy)propan-2-ol is primarily utilized as a flame retardant . Its applications include:

- Plastics : Used in various plastic products to reduce flammability.

- Textiles : Incorporated into fabrics to enhance fire resistance.

- Consumer Goods : Added to various household items to meet safety standards.

The effectiveness of this compound in reducing flammability has been documented in multiple studies, highlighting its role in preventing ignition and slowing down combustion rates .

Environmental Impact

Research has raised concerns regarding the environmental persistence and bioaccumulation potential of this compound. Studies indicate that the compound can leach from treated materials into the environment, leading to human exposure through indoor dust and consumer products. This raises significant concerns regarding potential endocrine-disrupting effects and cytotoxicity .

| Environmental Concerns | Description |

|---|---|

| Leaching | The compound can migrate from treated materials into surrounding environments. |

| Bioaccumulation | Potential accumulation in biological systems raises health concerns. |

| Toxic Byproducts | Decomposition at high temperatures can lead to toxic byproducts such as dibenzodioxins and dibenzofurans. |

Studies have explored the biological effects of this compound, indicating potential endocrine-disrupting properties. Research suggests that exposure to this compound may interfere with hormonal functions and alter gene expression in various biological systems .

Case Studies

Several case studies have investigated the applications and implications of this compound:

- Flame Retardant Efficacy : A study assessed the effectiveness of various brominated flame retardants including this compound in textiles. Results showed significant reductions in flammability compared to untreated samples .

- Environmental Persistence : An environmental assessment highlighted the leaching potential of flame retardants from treated fabrics into indoor dust. The study found that levels of this compound were detectable in household dust samples, raising concerns about long-term exposure risks .

- Toxicological Studies : Research on the cytotoxic effects of brominated flame retardants indicated that exposure could lead to alterations in cellular mechanisms, emphasizing the need for further investigation into their safety profiles.

作用機序

The mechanism by which 1,3-Bis(tribromophenoxy)propan-2-ol exerts its flame-retardant effects involves:

Thermal Decomposition: The compound decomposes at high temperatures to release bromine radicals.

Radical Scavenging: Bromine radicals react with free radicals generated during combustion, interrupting the combustion process and reducing flammability.

類似化合物との比較

Similar Compounds

1,3-Bis(2-methoxyphenoxy)propan-2-ol: Similar structure but with methoxy groups instead of bromine atoms.

1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Contains triazole rings instead of bromine atoms.

Uniqueness

1,3-Bis(tribromophenoxy)propan-2-ol is unique due to its high bromine content, which provides superior flame-retardant properties compared to similar compounds. The presence of multiple bromine atoms enhances its ability to scavenge free radicals and interrupt the combustion process more effectively .

生物活性

1,3-Bis(tribromophenoxy)propan-2-ol (CAS No. 55067-98-6) is a brominated flame retardant (BFR) known for its effectiveness in enhancing the fire resistance of various materials. This compound is characterized by its two tribromophenoxy groups attached to a propane backbone, contributing to its thermal stability and combustion inhibition properties. However, its biological activity has raised concerns due to potential endocrine-disrupting effects and cytotoxicity in various biological systems.

Chemical Structure and Properties

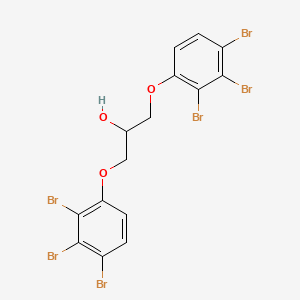

The structural formula of this compound can be represented as follows:

This compound's brominated structure plays a crucial role in its interactions with biological systems, particularly in terms of toxicity and environmental persistence.

Endocrine Disruption

Research indicates that this compound may interfere with hormonal functions. Several studies have reported that brominated flame retardants can act as endocrine disruptors, potentially leading to alterations in gene expression and disrupting normal physiological functions .

Key Findings:

- Exposure to this compound has been linked to changes in reproductive health and developmental processes in various organisms.

- The compound's metabolites have shown cytotoxic effects, which can lead to cell death and impaired cellular functions.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic properties across different cell lines. The mechanism of action appears to involve oxidative stress and mitochondrial dysfunction, leading to apoptosis in exposed cells.

Table 1: Summary of Cytotoxic Effects

| Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|

| HepG2 | 10 | Decreased viability |

| HeLa | 20 | Increased apoptosis |

| A549 | 5 | Mitochondrial dysfunction observed |

Environmental Impact

The environmental persistence and bioaccumulation potential of this compound are significant concerns. Studies indicate that this compound can leach from treated materials into the environment, leading to human exposure through indoor dust and consumer products .

Case Study: Bioaccumulation in Aquatic Organisms

A study conducted on zebrafish exposed to varying concentrations of brominated compounds similar to this compound revealed adverse effects on reproductive success and sperm quality. The findings highlighted mitochondrial impairment as a critical factor affecting reproductive health .

The biological mechanisms through which this compound exerts its effects include:

- Oxidative Stress: Increased levels of reactive oxygen species (ROS) leading to cellular damage.

- Mitochondrial Dysfunction: Impairment of mitochondrial function resulting in energy depletion and apoptosis.

- Endocrine Disruption: Alteration of hormone signaling pathways affecting growth and reproduction.

特性

CAS番号 |

55067-98-6 |

|---|---|

分子式 |

C15H10Br6O3 |

分子量 |

717.7 g/mol |

IUPAC名 |

1,3-bis(2,3,4-tribromophenoxy)propan-2-ol |

InChI |

InChI=1S/C15H10Br6O3/c16-8-1-3-10(14(20)12(8)18)23-5-7(22)6-24-11-4-2-9(17)13(19)15(11)21/h1-4,7,22H,5-6H2 |

InChIキー |

RCWABTBIRDAWRL-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1OCC(COC2=C(C(=C(C=C2)Br)Br)Br)O)Br)Br)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。